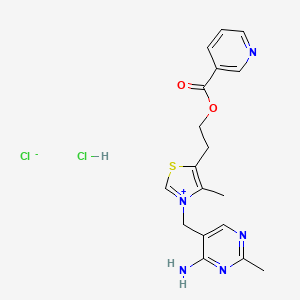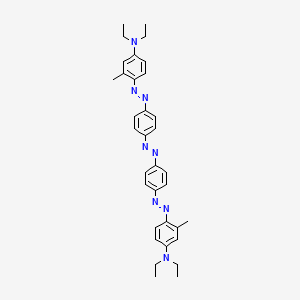
4,4'-Bis((4-(diethylamino)-2-methylphenyl)azo)azobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] is a complex organic compound known for its unique structure and properties. It is characterized by the presence of azo groups (-N=N-) and phenylene rings, which contribute to its stability and reactivity. This compound is often used in various industrial and research applications due to its ability to undergo specific chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] typically involves the reaction of aniline derivatives with nitrous acid to form diazonium salts. These salts are then coupled with N,N-diethyl-3-methylbenzenamine under controlled conditions to form the desired azo compound. The reaction conditions often include maintaining a low temperature to prevent decomposition and using acidic or basic catalysts to facilitate the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the azo groups to amines.
Substitution: The phenylene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenylene rings.
科学研究应用
4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] involves the interaction of its azo groups with various molecular targets. The compound can form free radicals upon decomposition, which can then participate in radical polymerization reactions. The phenylene rings provide stability to the molecule, allowing it to interact with specific enzymes and proteins in biological systems.
相似化合物的比较
Similar Compounds
- 4,4’-Azobis(4-cyanovaleric acid)
- 4,4’-Azobis(4-cyanopentanoic acid)
- 4,4’-Azobis(isobutyronitrile)
Uniqueness
4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] is unique due to its specific structure, which includes both azo groups and phenylene rings. This combination provides the compound with distinct reactivity and stability, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
属性
CAS 编号 |
69432-33-3 |
|---|---|
分子式 |
C34H40N8 |
分子量 |
560.7 g/mol |
IUPAC 名称 |
4-[[4-[[4-[[4-(diethylamino)-2-methylphenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C34H40N8/c1-7-41(8-2)31-19-21-33(25(5)23-31)39-37-29-15-11-27(12-16-29)35-36-28-13-17-30(18-14-28)38-40-34-22-20-32(24-26(34)6)42(9-3)10-4/h11-24H,7-10H2,1-6H3 |
InChI 键 |
LGBKDJSCWHMGCN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=C(C=C(C=C4)N(CC)CC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


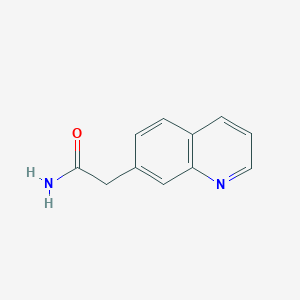
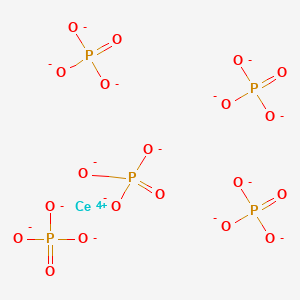
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)

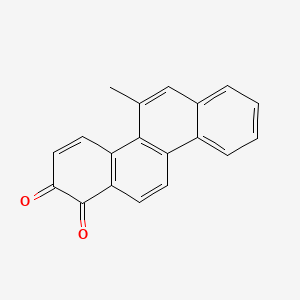
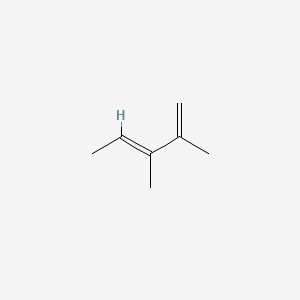
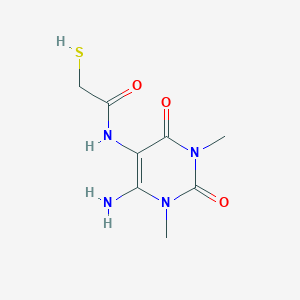
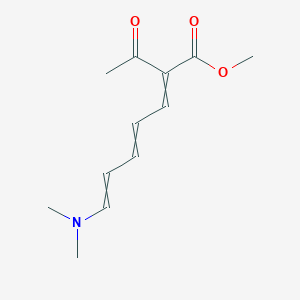
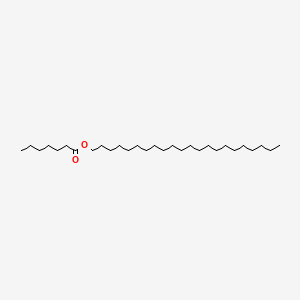
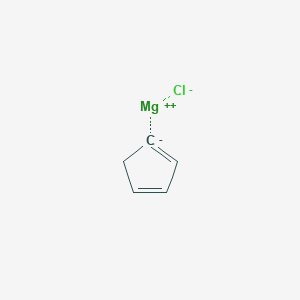
![ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)
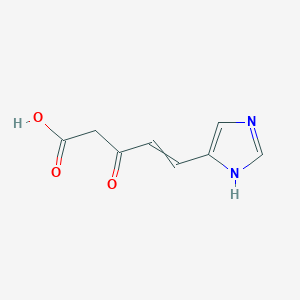
![Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride](/img/structure/B13805893.png)
